molecular formula C14H20N2O4 B2583217 (R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid CAS No. 269396-68-1

(R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid

Cat. No.: B2583217
CAS No.: 269396-68-1
M. Wt: 280.324
InChI Key: BYTKQINZDKLYGV-LLVKDONJSA-N
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Description

®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyridinyl group, making it a versatile molecule for synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the pyridinyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The Boc protecting group can be removed under acidic conditions, and the amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amino acid, while oxidation and reduction reactions yield various oxidized or reduced derivatives.

Scientific Research Applications

®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the pyridinyl group can participate in binding interactions with biological molecules. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-amino-4-(pyridin-4-yl)butanoic acid
  • ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid
  • ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and versatility in synthetic applications. The pyridinyl group at the 4-position also offers distinct binding properties compared to other positional isomers.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-12(17)18)8-10-4-6-15-7-5-10/h4-7,11H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTKQINZDKLYGV-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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